molecular formula C14H13ClN4 B12469937 3-chloro-N-[(5-methyl-1H-benzotriazol-1-yl)methyl]aniline

3-chloro-N-[(5-methyl-1H-benzotriazol-1-yl)methyl]aniline

Cat. No.: B12469937
M. Wt: 272.73 g/mol
InChI Key: CYCIEGRCOKTGNA-UHFFFAOYSA-N
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Description

3-Chloro-N-[(5-methyl-1,2,3-benzotriazol-1-yl)methyl]aniline is an organic compound that belongs to the class of benzotriazole derivatives Benzotriazole derivatives are known for their diverse applications in medicinal chemistry, material sciences, and as synthetic auxiliaries

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[(5-methyl-1,2,3-benzotriazol-1-yl)methyl]aniline typically involves the reaction of 3-chloroaniline with 5-methyl-1,2,3-benzotriazole in the presence of a suitable base and solvent. The reaction conditions may vary, but common solvents include dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and bases such as potassium carbonate or sodium hydride are often used.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N-[(5-methyl-1,2,3-benzotriazol-1-yl)methyl]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

    Reduction: Formation of corresponding amine derivatives.

    Substitution: Formation of various substituted aniline derivatives.

Scientific Research Applications

3-Chloro-N-[(5-methyl-1,2,3-benzotriazol-1-yl)methyl]aniline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of materials with specific properties, such as corrosion inhibitors and UV stabilizers.

Mechanism of Action

The mechanism of action of 3-chloro-N-[(5-methyl-1,2,3-benzotriazol-1-yl)methyl]aniline involves its interaction with specific molecular targets. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds with enzymes and receptors, leading to various biological effects. The exact pathways and targets may vary depending on the specific application, but common targets include enzymes involved in cell division and DNA replication.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-2-methylaniline
  • 5-Methyl-1,2,3-benzotriazole
  • N-[(5-Methyl-1,2,3-benzotriazol-1-yl)methyl]aniline

Uniqueness

3-Chloro-N-[(5-methyl-1,2,3-benzotriazol-1-yl)methyl]aniline is unique due to the presence of both the chloro and benzotriazole moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H13ClN4

Molecular Weight

272.73 g/mol

IUPAC Name

3-chloro-N-[(5-methylbenzotriazol-1-yl)methyl]aniline

InChI

InChI=1S/C14H13ClN4/c1-10-5-6-14-13(7-10)17-18-19(14)9-16-12-4-2-3-11(15)8-12/h2-8,16H,9H2,1H3

InChI Key

CYCIEGRCOKTGNA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(N=N2)CNC3=CC(=CC=C3)Cl

Origin of Product

United States

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